2,2,3,3-Tetrafluoropropyl trifluoroacetate
CAS No.: 107551-72-4
Cat. No.: VC20744844
Molecular Formula: C5H3F7O2
Molecular Weight: 228.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107551-72-4 |
|---|---|
| Molecular Formula | C5H3F7O2 |
| Molecular Weight | 228.06 g/mol |
| IUPAC Name | 2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate |
| Standard InChI | InChI=1S/C5H3F7O2/c6-2(7)4(8,9)1-14-3(13)5(10,11)12/h2H,1H2 |
| Standard InChI Key | QWXXHRSQCJGYQR-UHFFFAOYSA-N |
| SMILES | C(C(C(F)F)(F)F)OC(=O)C(F)(F)F |
| Canonical SMILES | C(C(C(F)F)(F)F)OC(=O)C(F)(F)F |
Introduction
2,2,3,3-Tetrafluoropropyl trifluoroacetate is a fluorinated organic compound with significant relevance in various chemical and industrial applications. Its unique molecular structure, characterized by multiple fluorine atoms and an ester functional group, imparts distinctive properties that are valuable in fields such as materials science and medicinal chemistry.
Synthesis Methods
The synthesis of 2,2,3,3-tetrafluoropropyl trifluoroacetate can be achieved through several methods:
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Fluorination Reactions: Utilizing fluorinating agents to introduce fluorine atoms into the propyl chain.
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Esterification: Reacting trifluoroacetic acid with the corresponding tetrafluoropropanol under controlled conditions to yield high purity products.
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Yield and Conditions: Typical yields can reach up to 73% when conducted at temperatures between 80°C and 120°C .
Applications
The applications of 2,2,3,3-tetrafluoropropyl trifluoroacetate are diverse:
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Electrolytes in Lithium-Ion Batteries: The compound shows promise as a non-flammable electrolyte due to its thermal stability and chemical properties .
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Chemical Intermediates: It serves as a precursor in the synthesis of other fluorinated compounds.
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Research Applications: Its unique properties make it useful in studies involving molecular interactions and biochemistry .
Toxicological Profile
Research indicates that the acute toxicity of trifluoroacetate derivatives is low. Studies have shown that repeated exposure leads to minimal adverse effects on mammalian systems, with the liver identified as a potential target organ under specific conditions .
Comparative Analysis
The following table summarizes key properties of related compounds for context:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| 2,2,3,3-Tetrafluoropropyl trifluoroacetate | C$$ | |||
| _5 | ||||
| _3 | ||||
| _7 | ||||
| _2$$ | 228.065 | 90-93 | 1.489 | |
| Trifluoroacetic Acid | C$$ | |||
| _2 | ||||
| _3 | ||||
| _3$$O_2 | 114.02 | 116 | 1.55 | |
| Perfluorooctanoic Acid | C$$ | |||
| _8 | ||||
| _4 | ||||
| _{15}$$O_2 | 414.07 | 368 | 1.87 |
This table highlights the differences in molecular weight and physical properties among these compounds, emphasizing the unique characteristics of 2,2,3,3-tetrafluoropropyl trifluoroacetate.
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